N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide
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Overview
Description
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide is a compound that belongs to the oxazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often require room temperature for the initial steps, followed by higher temperatures (70–90 °C) for cyclization .
Industrial Production Methods
Industrial production methods for oxazole derivatives, including this compound, often utilize flow synthesis techniques. This approach allows for the rapid and efficient production of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Chemical Reactions Analysis
Types of Reactions
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: It can participate in substitution reactions, particularly at the phenyl ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Manganese dioxide, NiO2, CuBr2/DBU, and NBS/hv are commonly used oxidizing agents.
Substitution: Reagents such as bromotrichloromethane and DBU are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which have significant biological activities .
Scientific Research Applications
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide involves its interaction with various molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. This interaction often involves non-covalent interactions such as hydrogen bonding and π-π stacking . The specific pathways and targets depend on the biological activity being studied, such as inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenyl group at the 3-position and the acetamide group at the 5-position of the oxazole ring differentiates it from other oxazole derivatives, contributing to its unique pharmacological profile .
Properties
IUPAC Name |
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(15)13-8-11-7-12(14-16-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMHUSFYVDFYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=NO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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